molecular formula C13H16FN3O5S B2540184 ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate CAS No. 2034591-95-0

ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate

Cat. No.: B2540184
CAS No.: 2034591-95-0
M. Wt: 345.35
InChI Key: KBGJLBOKGXRACX-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate features a benzo[c][1,2,5]thiadiazole core modified with a sulfone group (2,2-dioxid), a fluorine atom at position 6, and a methyl group at position 2. The side chain includes an acetamido linker and an ethyl ester terminal group.

Properties

IUPAC Name

ethyl 2-[[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O5S/c1-3-22-13(19)7-15-12(18)8-17-11-6-9(14)4-5-10(11)16(2)23(17,20)21/h4-6H,3,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGJLBOKGXRACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate typically involves multi-step procedures starting from simple aromatic compounds. Key reactions often include nitration, sulfonation, and esterification. The fluoro and methyl substitutions are usually introduced through selective halogenation and alkylation reactions, respectively. The acetamido group is typically formed via acylation of the appropriate amine.

Industrial Production Methods

In industrial settings, the production of this compound necessitates scalable and efficient methods. Continuous flow reactions and batch processing are commonly employed to ensure high yields and purity. Reaction conditions such as temperature, solvent choice, and catalysts are meticulously optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate undergoes various chemical reactions:

  • Oxidation: This reaction typically involves the conversion of functional groups to their oxidized forms, often using oxidizing agents like hydrogen peroxide or permanganates.

  • Reduction: Reduction reactions can involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions are prevalent, allowing modification of the compound's functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: Lithium aluminum hydride, palladium on carbon.

  • Substitution Reagents: Alkyl halides, nucleophiles such as amines and thiols.

Major Products

Depending on the reaction conditions and reagents used, the primary products include various oxidized, reduced, and substituted derivatives of the parent compound.

Scientific Research Applications

Ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate has broad applications in:

  • Chemistry: Used as a precursor for more complex synthetic routes and as a reagent in organic synthesis.

  • Biology: Utilized in studies investigating its potential as a bioactive molecule, including its interactions with biological macromolecules.

  • Medicine: Explored for its potential therapeutic effects, particularly in targeting specific pathways in disease models.

  • Industry: Applied in the synthesis of advanced materials, including polymers and composites.

Mechanism of Action

The biological activity of ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate is often mediated by its interaction with cellular targets. Its mechanism typically involves:

  • Molecular Targets: Binding to enzymes or receptors critical to cellular functions.

  • Pathways: Modulating biochemical pathways, such as signal transduction cascades or metabolic routes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

(a) Benzo[c][1,2,5]thiadiazole vs. Thiazole/Imidazothiazole Derivatives
  • describes ethyl 2-(2-aminothiazol-4-yl)acetate derivatives with phenylimidazothiazole cores. These lack the sulfone group and fluorine substitution, resulting in reduced electron-withdrawing effects compared to the target compound.
  • highlights ethyl 2-(2-(2-(N-phenylsulfamoyl)acetamido)thiazol-4-yl)acetate, which shares the ethyl ester and acetamido groups but replaces the benzo-thiadiazole with a simpler thiazole ring.
(b) Sulfone Functionality
  • The 2,2-dioxid group in the target compound enhances polarity and hydrogen-bonding capacity. In contrast, ’s thiadiazole derivatives (e.g., compound m ) feature thioether linkages without sulfone groups, which may reduce metabolic stability and solubility .

Substituent Effects

(a) Fluorine vs. Non-Fluorinated Analogs
  • The 6-fluoro substituent in the target compound improves bioavailability and resistance to cytochrome P450 oxidation, a feature absent in ’s anthracene-based acetamido compound (5c ) and ’s pyrene derivative (5j ) .
  • ’s tetrafluorobenzamido-containing compound shares fluorine’s electronic effects but lacks the benzo-thiadiazole core, limiting direct comparability .
(b) Methyl and Ethyl Ester Groups
  • Similar methyl substitutions are observed in ’s naphthalenylmethyl carbamate derivative, though its complex side chain differs significantly .
  • The ethyl ester terminal group in the target compound increases lipophilicity, akin to ’s methyl 2-(indolin-3-yl)acetamido benzoate (CI-b ), but the latter lacks the heterocyclic sulfone system .

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